octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione
Description
Properties
IUPAC Name |
2,6,7,8,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine-3,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c11-6-7(12)10-2-1-8-3-5(10)4-9-6/h5,8H,1-4H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOJQVUKHJTEGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)CNC(=O)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione can be achieved through several methods. One common approach involves the reaction of piperazine with diketones under specific conditions. For instance, a one-pot synthesis method has been reported, which involves the condensation of piperazine with diketones in the presence of a suitable catalyst . The reaction typically requires controlled temperatures and may involve the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or receptor agonist, modulating biochemical pathways related to its biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione can be inferred through comparisons with structurally related DKPs, particularly those with pyrrolo[1,2-a]pyrazine-1,4-dione scaffolds. Key analogs and their activities are summarized below:
Table 1: Structural Analogs and Their Characteristics
Key Structural Differences
- Ring System: The target compound (pyrazino-piperazine) features a six-membered piperazine fused with a pyrazine ring, whereas analogs like pyrrolo[1,2-a]pyrazine-1,4-dione have a five-membered pyrrolidine fused to pyrazine. This difference impacts ring strain, solubility, and interaction with biological targets.
- Substituents : Alkyl (e.g., isobutyl) and aromatic (e.g., benzyl) side chains enhance hydrophobicity and bioactivity by facilitating membrane penetration or receptor binding .
Mechanistic Insights and Research Findings
- Antimicrobial Action: DKPs disrupt bacterial membranes or interfere with quorum sensing. For example, 3-isobutyl derivatives inhibit Burkholderia cepacia by destabilizing cell membranes, while 3-benzyl analogs block Pseudomonas aeruginosa biofilm formation .
- Antioxidant Properties : The diketopiperazine core scavenges free radicals, with substituted derivatives showing enhanced activity due to electron-donating groups (e.g., isobutyl) .
- Anticancer Potential: Alkylated DKPs like 3-(2-methylpropyl)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione induce apoptosis via DNA strand breakage and oxidative stress in HeLa and A549 cells .
Biological Activity
Octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione, a bicyclic compound, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structural framework that includes a pyrazine ring fused with a piperazine moiety, contributing to its pharmacological potential. The following sections will detail its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C₇H₁₂N₄O₂
- Molecular Weight : Approximately 154.1665 g/mol
- Structure : The compound consists of two fused six-membered rings and one ten-membered ring, allowing for various chemical interactions.
Biological Activity
This compound exhibits a range of biological activities:
1. Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. For instance, derivatives have been shown to inhibit the growth of multidrug-resistant bacteria such as Staphylococcus aureus. In one study, the minimum inhibitory concentration (MIC) was found to be as low as 15 mg/L against resistant strains .
2. Antioxidant Activity
The compound has demonstrated antioxidant properties that are crucial for protecting cells from oxidative stress. A study involving various derivatives revealed that they effectively reduced reactive oxygen species (ROS) levels and stabilized mitochondrial membranes in cell models .
3. Pharmacological Targets
This compound acts on several biological targets:
- 5-HT2C Receptor Agonism : It has been identified as an agonist for the 5-HT2C receptor, which is involved in mood regulation and appetite control.
- Ion Channel Interaction : The compound has shown potential as an inhibitor of renal outer medullary potassium channels and ubiquitin-specific peptidase 30, which are important in various physiological processes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Its mechanism involves:
- Modulation of neurotransmitter receptors (e.g., serotonin receptors).
- Inhibition of enzymes involved in cellular signaling pathways.
These interactions can lead to altered physiological responses beneficial in therapeutic contexts.
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions. One notable method includes:
- Reaction of methyl (3-oxopiperazin-2-ylidene)acetate with aromatic aldehydes.
- Cyclization with cyclohexane-1,3-diones.
This synthetic pathway has been optimized for yield and purity using techniques such as mass spectrometry and liquid chromatography.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
